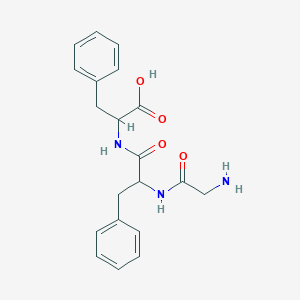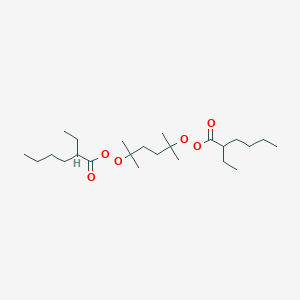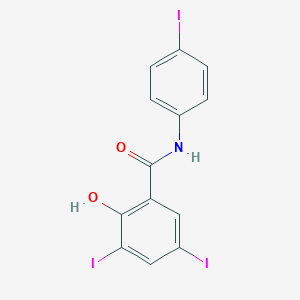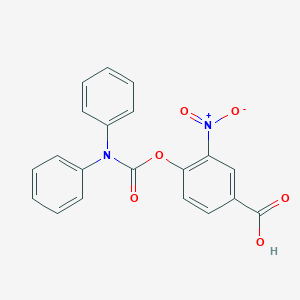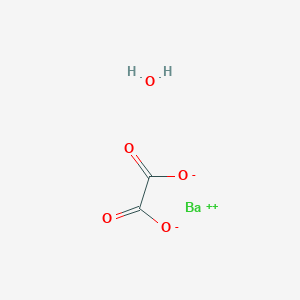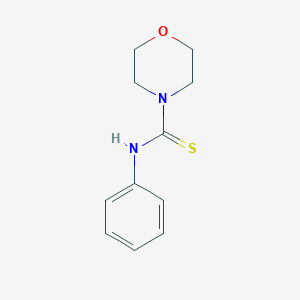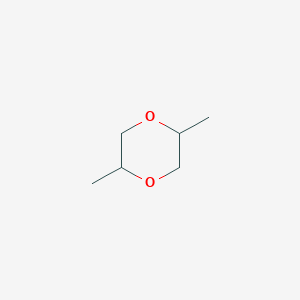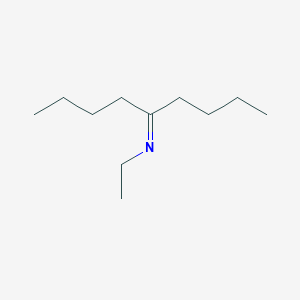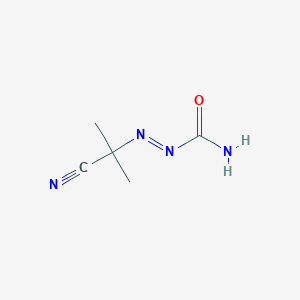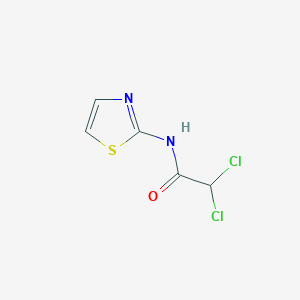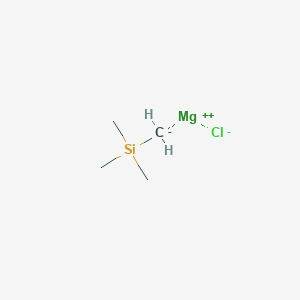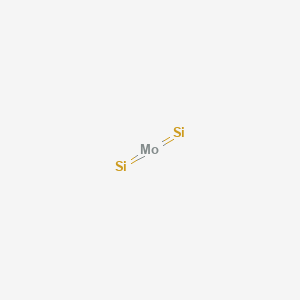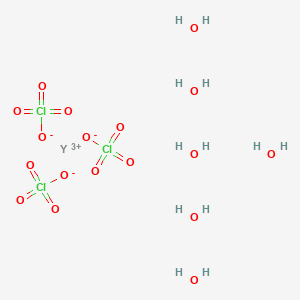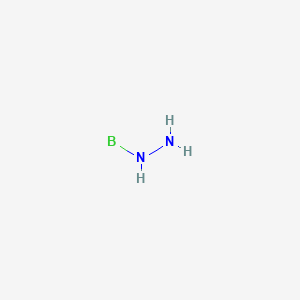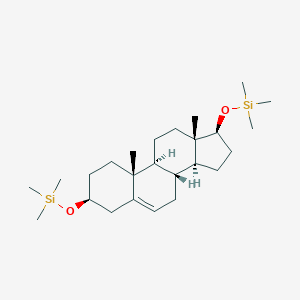
3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene, also known as TMS derivative of DHEA, is a synthetic steroid compound that has gained significant attention in the field of scientific research. This compound is a derivative of dehydroepiandrosterone (DHEA) and is often used as a precursor to various androgens and estrogens.
Mécanisme D'action
The mechanism of action of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene involves its conversion to testosterone, estrogen, and progesterone. This conversion takes place in various tissues and organs of the body, including the liver, adrenal glands, and reproductive organs. Once converted, these hormones bind to their respective receptors and produce their effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene are related to its conversion to testosterone, estrogen, and progesterone. These hormones play a crucial role in the development and maintenance of various tissues and organs of the body. Testosterone, for instance, is essential for the development of male sexual characteristics, while estrogen is essential for the development of female sexual characteristics. Progesterone is essential for the maintenance of pregnancy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene in lab experiments include its ability to act as a precursor to various androgens and estrogens. Additionally, it is relatively easy to synthesize and purify. However, its limitations include its potential toxicity and the need for specialized equipment to handle it safely.
Orientations Futures
There are several future directions for the use of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of its potential therapeutic applications, such as in the treatment of hormonal imbalances and certain types of cancer. Additionally, there is a need for further research into its potential toxicity and safety.
Méthodes De Synthèse
The synthesis of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene involves the reaction of DHEA with trimethylsilyl chloride and imidazole. The reaction takes place in anhydrous conditions and produces the 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene derivative of DHEA. This compound is then purified using chromatography techniques to obtain a pure form of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene.
Applications De Recherche Scientifique
3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene has been extensively used in scientific research due to its ability to act as a precursor to various androgens and estrogens. It has been used in studies related to the synthesis of testosterone, estrogen, and progesterone. Additionally, it has been used in studies related to the effects of androgens and estrogens on the body.
Propriétés
Numéro CAS |
13110-76-4 |
|---|---|
Nom du produit |
3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene |
Formule moléculaire |
C25H46O2Si2 |
Poids moléculaire |
434.8 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C25H46O2Si2/c1-24-15-13-19(26-28(3,4)5)17-18(24)9-10-20-21-11-12-23(27-29(6,7)8)25(21,2)16-14-22(20)24/h9,19-23H,10-17H2,1-8H3/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |
Clé InChI |
YXSPGYZGGCSNLG-HUVRVWIJSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C)CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C |
SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C |
SMILES canonique |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C |
Synonymes |
3β,17β-Bis(trimethylsilyloxy)androst-5-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



